molecular formula C5H7N3O2S B3277055 Pyridine-3-sulfonohydrazide CAS No. 65227-53-4

Pyridine-3-sulfonohydrazide

Cat. No.: B3277055
CAS No.: 65227-53-4
M. Wt: 173.2 g/mol
InChI Key: AMZJAMSRKPBNMW-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonohydrazide is an organic compound with the molecular formula C5H7N3O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonohydrazide can be synthesized through the diazotization of 3-aminopyridine followed by the substitution of the diazo group with a sulfonyl group. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors, such as microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved safety .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine-3-sulfonohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-3-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfonohydrazide group is crucial for its inhibitory action, as it can form strong interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This group allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

pyridine-3-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-8-11(9,10)5-2-1-3-7-4-5/h1-4,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZJAMSRKPBNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridine-3-sulfonohydrazide
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Pyridine-3-sulfonohydrazide
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Reactant of Route 6
Pyridine-3-sulfonohydrazide

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